molecular formula C15H15N3O5S B10877969 N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}-2,6-dimethoxybenzamide

N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}-2,6-dimethoxybenzamide

Cat. No.: B10877969
M. Wt: 349.4 g/mol
InChI Key: GLDQMWXGNVHFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2,6-DIMETHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a furylcarbonyl group, a hydrazino group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2,6-DIMETHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the reaction of the hydrazide with 2-furylcarbonyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2,6-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furyl ketones or carboxylic acids.

    Reduction: The hydrazino group can be reduced to form amines.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furyl ketones, while reduction of the hydrazino group may produce primary amines.

Scientific Research Applications

N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2,6-DIMETHOXYBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2,6-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’2-(2-furylcarbonyl)-3-chloro-4-methylthiophene-2-carbohydrazide: Shares the furylcarbonyl and hydrazino groups but differs in the thiophene moiety.

    3-[1-(dimethylamino)-1H-pyrrol-2-yl]-2-(2-furylcarbonyl)acrylonitrile: Contains a furylcarbonyl group but has a different core structure.

Uniqueness

N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2,6-DIMETHOXYBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not possible with simpler or less functionalized compounds.

This detailed overview highlights the significance and versatility of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2,6-DIMETHOXYBENZAMIDE in various scientific domains

Properties

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(furan-2-carbonylamino)carbamothioyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C15H15N3O5S/c1-21-9-5-3-6-10(22-2)12(9)14(20)16-15(24)18-17-13(19)11-7-4-8-23-11/h3-8H,1-2H3,(H,17,19)(H2,16,18,20,24)

InChI Key

GLDQMWXGNVHFMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NNC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.